molecular formula C13H17N3O2 B11746006 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11746006
M. Wt: 247.29 g/mol
InChI Key: XVJNYXJDCKEPMO-UHFFFAOYSA-N
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Description

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C15H17N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide in an inert solvent like chloroform.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(3-methoxyphenyl)aniline
  • 3-methoxyphenol
  • 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both methoxy and pyrazole groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O2/c1-16-9-12(13(15-16)18-3)14-8-10-5-4-6-11(7-10)17-2/h4-7,9,14H,8H2,1-3H3

InChI Key

XVJNYXJDCKEPMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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